5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Generic chlorinated ketones introduce unacceptable variability in key synthetic steps. 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane (CAS 161829-91-0) eliminates this risk with its precisely defined 2,4-dichloroaryl and C5-chloroalkyl architecture: • Exact spatial orientation for PPAR modulator pharmacophore elaboration • Reliable scaffold for benzodiazepine ring closure with minimal side products • 95%+ purity ensures consistent electrophilic reactivity Solid; ideal for medicinal chemistry and process R&D.

Molecular Formula C11H11Cl3O
Molecular Weight 265.6 g/mol
CAS No. 161829-91-0
Cat. No. B061482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane
CAS161829-91-0
Synonyms5-CHLORO-1-(2,4-DICHLOROPHENYL)-1-OXOPENTANE
Molecular FormulaC11H11Cl3O
Molecular Weight265.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCl
InChIInChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)9-5-4-8(13)7-10(9)14/h4-5,7H,1-3,6H2
InChIKeyBXXZCAJTQWYVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane Technical Profile


5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane (CAS 161829-91-0) is a chlorinated aromatic ketone with the molecular formula C11H11Cl3O and a molecular weight of 265.56 g/mol . This compound features a pentan-1-one backbone substituted with a 2,4-dichlorophenyl group at the carbonyl carbon and a terminal chloroalkyl chain, presenting a reactive scaffold for further synthetic elaboration . It is supplied as a high-purity intermediate (typically 95%+ to 97%) and is a solid at ambient conditions with a calculated density of 1.29 g/cm³ and a predicted boiling point of 356.8 °C at 760 mmHg .

Why Generic Substitution Fails for 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane


Substituting 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane with a seemingly similar chlorinated ketone or phenylpentanone analog without rigorous qualification introduces unacceptable variability in reaction outcomes. The compound's specific substitution pattern—featuring both a 2,4-dichlorophenyl moiety and a 5-chloroalkyl chain—creates a unique steric and electronic environment that directly governs its reactivity as an electrophilic building block in nucleophilic acyl substitution and cross-coupling sequences . Minor alterations to this architecture, such as changes in the halogenation pattern or chain length, have been demonstrated in related compound classes to shift activation energies, alter regioselectivity in subsequent transformations, and compromise the stability of key intermediates [1]. The following section provides quantitative evidence detailing exactly where this compound diverges from its closest analogs, enabling data-driven procurement decisions rather than reliance on generic class-level assumptions.

5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane vs. Closest Analogs


Purity Specification Consistency vs. Alternative Sources

The target compound is reliably supplied at a minimum purity of 95%+ or 97.0%, as validated by batch-specific NMR, HPLC, and GC analyses . This level of specification is critical for downstream applications where impurities can inhibit catalysis or generate confounding analytical signals. In contrast, generic suppliers often list lower purity grades (e.g., 90% or unspecified technical grade) for related chloroaromatic ketones, requiring additional purification steps that increase time and cost .

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Chain Length Differentiation vs. Shorter Analogs

The five-carbon backbone (C5) of 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane provides a distinct spatial separation between the electrophilic carbonyl and the terminal chloro leaving group compared to shorter-chain analogs like 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopropane (C3) . This increased chain length alters the compound's conformational flexibility and the distance over which electronic effects can propagate. This is a direct structural comparator that dictates the compound's utility in forming specific ring sizes or tether lengths in complex molecule assembly, a capability not replicated by the C3 analog due to its constrained geometry .

Organic Synthesis Structure-Activity Relationship Intermediate Design

Halogenation Pattern: 2,4-Dichloro vs. Other Regioisomers

The 2,4-dichloro substitution on the phenyl ring confers a distinct electronic profile and steric hindrance compared to analogs with alternative halogenation patterns, such as the 2,6-dichloro regioisomer . This specific arrangement of electron-withdrawing groups modulates the reactivity of the adjacent carbonyl and the ring itself in electrophilic aromatic substitution or metal-catalyzed couplings. While direct comparative reactivity data for this exact compound is not publicly available, extensive literature on halogenated aromatics demonstrates that regioisomeric differences significantly impact reaction rates and selectivity in Pd-catalyzed cross-couplings [1].

Medicinal Chemistry Cross-Coupling Reactions Electronic Effects

Computed Physicochemical Profile: Handling & Separation

The computed physicochemical properties of 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane—density (1.29 g/cm³), boiling point (356.8 °C at 760 mmHg), and LogP (4.59)—provide a baseline for designing purification protocols and predicting chromatographic behavior . These values differ predictably from analogs with shorter alkyl chains or different halogen content. For instance, a shorter-chain analog would exhibit a lower boiling point and a lower LogP, leading to different retention times in reverse-phase HPLC and altered solubility profiles in biphasic reaction mixtures [1].

Process Chemistry Purification Analytical Method Development

5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane Application Scenarios


PPAR Modulator & Heterocycle Synthesis

The compound's reactive chloroalkyl ketone moiety serves as an ideal electrophilic partner for constructing the core scaffolds found in PPAR modulators. The specific 2,4-dichloro substitution pattern and C5 linker length are critical for accessing the correct spatial orientation of pharmacophoric elements within the ligand binding domain of PPARγ and PPARδ, as inferred from the structure-activity relationships of advanced leads containing analogous dichloroaromatic ketone fragments [1].

Benzodiazepine Synthesis via Nucleophilic Displacement

This compound is a key intermediate in patent literature for the synthesis of benzodiazepine derivatives, where the terminal chloro group undergoes nucleophilic substitution with amine nucleophiles to form the seven-membered diazepine ring [2]. The high purity (95%+) and defined chain length are essential for achieving efficient ring closure and minimizing side-product formation, as detailed in multi-step synthetic routes for related CNS-targeted agents.

S. aureus CrtN Inhibitors for Anti-Virulence Research

A structural analog bearing the identical 5-chloro-1-(2,4-dichlorophenyl)-1-oxopentane motif has been shown to inhibit the S. aureus enzyme CrtN with an IC50 of 4.9 nM, disrupting staphyloxanthin biosynthesis [3]. This demonstrates the utility of the core structure as a privileged scaffold for developing potent anti-virulence agents. The specific chlorine pattern on the phenyl ring is likely critical for high-affinity binding to the hydrophobic active site of the enzyme.

Polyhalogenated Biaryl Synthesis via Suzuki-Miyaura Coupling

The 2,4-dichlorophenyl ring is primed for orthogonal cross-coupling reactions, where the chlorine atoms can be sequentially replaced under different catalytic conditions. This allows for the programmed synthesis of unsymmetrical biaryl structures, which are common motifs in pharmaceuticals and agrochemicals [4]. The C5-chloroalkyl side chain remains intact during these palladium-catalyzed transformations, providing a handle for subsequent diversification or conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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